molecular formula C21H21O3P B14438964 Diphenyl 2,4,6-trimethylphenyl phosphite CAS No. 74388-15-1

Diphenyl 2,4,6-trimethylphenyl phosphite

Cat. No.: B14438964
CAS No.: 74388-15-1
M. Wt: 352.4 g/mol
InChI Key: NCZOOHUDCMKTJA-UHFFFAOYSA-N
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Description

Diphenyl 2,4,6-trimethylphenyl phosphite is a chemical compound known for its unique properties and applications. It is often used in various industrial and scientific research settings due to its stability and reactivity. The compound’s molecular formula is C22H21O2P, and it is characterized by the presence of a phosphite group attached to a 2,4,6-trimethylphenyl ring and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl 2,4,6-trimethylphenyl phosphite can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . This reaction typically involves the use of oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar oxidation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2,4,6-trimethylphenyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenyl 2,4,6-trimethylphenyl phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl 2,4,6-trimethylphenyl phosphite exerts its effects involves the formation of reactive intermediates upon exposure to UV light. These intermediates can initiate radical polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks . The molecular targets include unsaturated monomers and oligomers, and the pathways involved are primarily radical polymerization processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl 2,4,6-trimethylphenyl phosphite is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to the phosphite. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications requiring high-performance materials and precise chemical reactions.

Properties

CAS No.

74388-15-1

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

diphenyl (2,4,6-trimethylphenyl) phosphite

InChI

InChI=1S/C21H21O3P/c1-16-14-17(2)21(18(3)15-16)24-25(22-19-10-6-4-7-11-19)23-20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

NCZOOHUDCMKTJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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